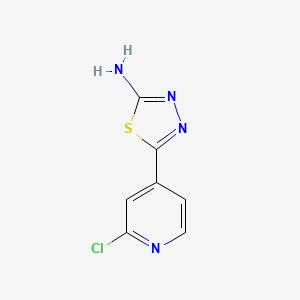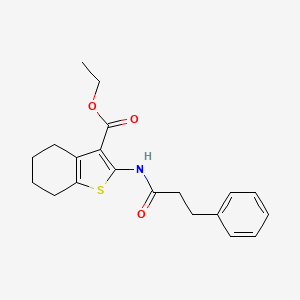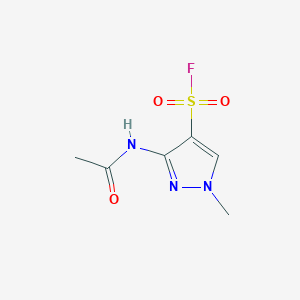![molecular formula C17H13N5O2 B2889331 2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile CAS No. 2415524-67-1](/img/structure/B2889331.png)
2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrrole core fused with a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s also amenable for linker attachment via reductive amination .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, pyrrolopyrazine derivatives have shown more activity on kinase inhibition . The reaction involves initial formation of thiohydrazonate, which undergoes intermolecular cyclization directly to yield an intermediate or via 1,3-dipolar cycloaddition of nitrilimine to the C=S of the compound .
Pharmacokinetics
Its unique structure allows for various applications, including drug development and synthesis of novel organic compounds, suggesting potential bioavailability.
Result of Action
Similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and antihypertensive activity, as well as acetylcholinesterase inhibition for the treatment of alzheimer’s disease .
Action Environment
It’s known that the compound is a versatile material used in scientific research, suggesting that it may be stable under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can lead to the formation of the pyrrolo[3,4-c]pyrrole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolo[3,4-c]pyrrole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design.
Scientific Research Applications
2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrrolopyrazines: Exhibit various biological activities, such as antimicrobial, anti-inflammatory, and antiviral effects.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Display important pharmacological activities, such as antitumor and antimicrobial properties.
Uniqueness
2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile stands out due to its unique combination of a pyrrolo[3,4-c]pyrrole core and a pyrimidine ring, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(4,6-dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c18-8-11-6-7-19-17(20-11)21-9-13-14(10-21)16(24)22(15(13)23)12-4-2-1-3-5-12/h1-7,13-14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMMHGHVWPYBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=CC(=N3)C#N)C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)
![N-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2889252.png)
![1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2889255.png)
![3-FLUORO-4-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROINDAZOL-1-YL]ANILINE HYDROCHLORIDE](/img/structure/B2889256.png)
![3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine](/img/structure/B2889257.png)



![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)
![4-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2889266.png)
![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2889269.png)


